molecular formula C13H8BrClN2O3 B1607565 N-(2-bromophenyl)-4-chloro-3-nitrobenzamide CAS No. 349619-73-4

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide

Cat. No.: B1607565
CAS No.: 349619-73-4
M. Wt: 355.57 g/mol
InChI Key: PDKNULDICXHHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-4-Chloro-3-Nitrobenzamide (CAS 349619-73-4) is a benzamide-based organic compound with a molecular formula of C13H8BrClN2O3 and a molecular weight of 355.57 g/mol . This compound features a core benzamide structure substituted with bromo, chloro, and nitro functional groups on its two aromatic rings. These substituents are significant in medicinal chemistry; the bromophenyl moiety is a common pharmacophore, while the nitro group is a versatile building block in synthesizing more complex amines and other derivatives . The strategic incorporation of halogen atoms like chlorine and bromonium is a established method in drug discovery to modulate the properties of lead compounds . Researchers value this compound as a key synthetic intermediate for constructing diverse molecular libraries, particularly in developing potential pharmacologically active agents. Its structure suggests utility in organic synthesis and as a precursor for further chemical transformations. The product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-10(15)12(7-8)17(19)20/h1-7H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNULDICXHHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362414
Record name N-(2-bromophenyl)-4-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349619-73-4
Record name N-(2-bromophenyl)-4-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Direct Amidation via Acid Chloride Intermediate

This two-step approach is widely employed for arylbenzamide synthesis:

  • Coupling with 2-bromoaniline :
    • The acid chloride intermediate reacts with 2-bromoaniline in anhydrous DMF at 60–70°C for 8–12 hours.
    • Molar ratio : 1:1.2 (acid chloride to amine) to ensure complete reaction.
    • Workup : The mixture is quenched with ice-cold water, and the precipitate is filtered and purified via column chromatography (hexane/ethyl acetate, 4:1).

Method B: One-Pot Sulfonamide-Assisted Synthesis

An alternative pathway modifies electrophilic substitution and desulfonation steps:

  • Bromination and sulfonation :
    • 4-Chloro-3-nitrobenzenesulfonic acid undergoes bromination with N-bromosuccinimide (NBS) in concentrated H₂SO₄ at 50–60°C.
  • Desulfonation and amidation :
    • The sulfonic group is removed under high-temperature (100–150°C) acidic conditions, followed by amidation with 2-bromoaniline using sodium hydrosulfite as a reducing agent.

Critical Reaction Parameters

Parameter Method A Method B
Yield 70–85% 60–75%
Reaction Time 12–14 hours 16–20 hours
Key Challenges Moisture sensitivity Byproduct formation
Purification Column chromatography Recrystallization

Spectroscopic Characterization

The compound is confirmed via:

  • IR Spectroscopy :
    • Peaks at 1614–1692 cm⁻¹ (amide C=O stretch) and 1302–1398 cm⁻¹ (SO₂ asymmetric stretch, if applicable).
    • Nitro group asymmetric/symmetric stretches at 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹ .
  • ¹H NMR (DMSO-d₆) :
    • Amide NH proton at δ 10.19–10.81 ppm (singlet).
    • Aromatic protons from the 4-chloro-3-nitrobenzoyl moiety at δ 7.50–8.50 ppm .

Industrial-Scale Considerations

  • Solvent Choice : DMF is preferred for its high polarity and ability to stabilize intermediates, though acetonitrile offers easier recovery.
  • Cost Efficiency : Method A is more economical due to fewer steps and higher yields, while Method B is viable for substrates requiring regioselective bromination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent undergoes SNAr due to electron-withdrawing effects from the 3-nitro group, which polarizes the aromatic ring. This reaction typically occurs under basic conditions with nucleophiles such as amines, alkoxides, or thiols .

Example Reaction:

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide+R-NH2DMF, 80°CN-(2-bromophenyl)-4-(R-amino)-3-nitrobenzamide+HCl\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80°C}} \text{N-(2-bromophenyl)-4-(R-amino)-3-nitrobenzamide} + \text{HCl}

Key Findings:

  • Substituent position significantly impacts reactivity:

    • Nitro at C3 enhances SNAr at C4 by -M (meta-directing) effects .

    • Bulkier nucleophiles require higher temperatures (e.g., 100°C for arylthiols).

Reduction of the Nitro Group

The 3-nitro group is reduced to an amine under catalytic hydrogenation or via metal-acid systems, enabling further functionalization .

Example Reaction:

This compoundH2/Pd-C, EtOHN-(2-bromophenyl)-4-chloro-3-aminobenzamide\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{N-(2-bromophenyl)-4-chloro-3-aminobenzamide}

Conditions and Yields:

MethodCatalystSolventYield (%)Reference
Catalytic hydrogenationPd/CEthanol85–90
Fe/HClFe powderHCl/EtOH75–80

Suzuki–Miyaura Cross-Coupling

The 2-bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl–aryl bond formation.

Example Reaction:

This compound+Ar-B(OH)2Pd(PPh3)4,Na2CO3N-(2-arylphenyl)-4-chloro-3-nitrobenzamide+B(OH)3\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{N-(2-arylphenyl)-4-chloro-3-nitrobenzamide} + \text{B(OH)}_3

Optimized Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (2 mol%)

  • Base: Na2_2CO3_3

  • Solvent: DME/H2_2O (4:1)

  • Temperature: 90°C

Amide Hydrolysis

The benzamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example Reaction:

This compoundHCl (conc.), Δ4-chloro-3-nitrobenzoic acid+2-bromoaniline\text{this compound} \xrightarrow{\text{HCl (conc.), Δ}} \text{4-chloro-3-nitrobenzoic acid} + \text{2-bromoaniline}

Kinetic Data:

  • Acidic hydrolysis (6M HCl, reflux): 85% conversion in 6 hours.

  • Basic hydrolysis (NaOH/EtOH): Slower due to competing nitro-group reduction .

Comparative Reactivity Table

Reaction TypeSite of ReactivityKey Reagents/ConditionsPrimary Products
SNArC4-ClAmines, DMF, 80°C4-Substituted benzamides
Nitro ReductionC3-NO2_2H2_2/Pd-C, EtOH3-Aminobenzamide derivatives
Suzuki CouplingC2-Br (phenyl)Pd(PPh3_3)4_4, Ar-B(OH)2_2Biaryl benzamides
Amide HydrolysisAmide bondConc. HCl, Δ4-Chloro-3-nitrobenzoic acid

Research Insights

  • SNAr Selectivity: The nitro group’s meta-directing nature ensures exclusive substitution at C4, avoiding competing reactions at other positions .

  • Bromine Stability: The 2-bromophenyl group remains intact under most conditions except during Suzuki coupling.

  • Pharmacological Relevance: Reduced derivatives (e.g., 3-aminobenzamides) show enhanced bioavailability in drug-discovery studies .

This compound’s multifunctional reactivity makes it a versatile intermediate in synthesizing complex molecules for medicinal and materials chemistry.

Scientific Research Applications

Chemistry Applications

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide serves as a valuable building block in organic synthesis. Its structural characteristics enable it to participate in various chemical reactions:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, acting as an intermediate in multi-step reactions.
  • Study of Reaction Mechanisms : The compound is employed in research to understand reaction mechanisms involving electrophilic aromatic substitution and nucleophilic substitution due to its reactive halogen and nitro groups.

Biological Applications

The compound has been investigated for its biological activities, particularly its potential therapeutic effects:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. This compound is hypothesized to possess similar properties due to the presence of the nitro group, which is known for its bioactivity.
StudyFindings
Investigated as an inhibitor for Trypanosoma brucei, showing potential for antiparasitic activity.
Explored as a covalent modulator for PPARγ, indicating possible use in cancer therapeutics.

Pharmaceutical Applications

The compound is being studied for its potential role as a pharmaceutical intermediate:

  • Drug Development : It may serve as a precursor for developing new drugs targeting various diseases, including cancer. Its structural features allow it to interact with biological targets effectively.
ApplicationDescription
Anticancer AgentsInvestigated for its ability to inhibit cancer cell proliferation through modulation of specific pathways.
Drug IntermediatesUsed in synthesizing compounds that target specific molecular pathways associated with diseases.

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of similar compounds against small cell lung cancer cells, highlighting the potential of benzamide derivatives in cancer treatment .
  • Antiparasitic Activity :
    • Research on Trypanosoma brucei inhibitors demonstrated that structurally related compounds could significantly inhibit parasite growth, suggesting that this compound might share similar properties .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-chloro-3-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes, receptors, or DNA. The presence of the nitro, bromine, and chlorine groups can influence its binding affinity and selectivity towards these targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA: The compound can intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Key Findings :

  • Nitro groups at the 3-position (target compound) vs. 2-position () influence electronic distribution, affecting reactivity and solubility .

Comparison Based on Substituent Variations

Substituent diversity on the benzamide core and phenyl ring modulates physicochemical and functional properties:

Table 2: Substituent-Driven Variations in Benzamide Derivatives

Compound Name Benzamide Substituents Phenyl Substituents Key Functional Groups Molecular Weight Notable Properties Reference
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-OCH₃ 3-Br Methoxy groups (electron-donating) Not provided Enhanced solubility due to polar OCH₃ groups
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 3-Cl, 2-OH, 4-NO₂ 2-Cl, 4-NO₂ Hydroxy and nitro groups 327.12 Predicted pKa = 6.42; acidic hydroxy group
N-(2-Bromophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide 4-(cyano-hydroxy), 5-F, 2-O-iPr 2-Br Fluorine and isopropoxy groups Not provided Complex substituents may enhance target selectivity

Key Findings :

  • Electron-donating groups (e.g., OCH₃ in ) increase solubility, whereas electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilicity and reactivity .

Physicochemical and Spectroscopic Properties

  • Molecular Weight and Solubility : Derivatives with molecular weights ~350–360 g/mol (e.g., N-(3-bromophenyl)-4-chloro-3-nitrobenzamide) typically exhibit moderate solubility in organic solvents due to halogen and nitro groups .
  • Spectroscopic Behavior : Nitro groups absorb strongly in UV-Vis spectra (~300–400 nm), while bromine and chlorine atoms influence NMR chemical shifts . For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () showed fluorescence at 420 nm, suggesting that nitro-substituted analogs may exhibit quenched fluorescence due to electron-withdrawing effects .

Biological Activity

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Bromine at the ortho position relative to the amide group.
  • Chloro and nitro groups that are known to enhance biological activity through electron-withdrawing effects.

The presence of these halogenated and nitro functional groups significantly influences the compound's chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which include:

  • Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. It may induce apoptosis through the activation of caspase pathways, thereby leading to cell death in cancerous cells.
  • Antimicrobial Activity : Preliminary studies suggest that it can inhibit bacterial growth by targeting enzymes essential for cell wall biosynthesis .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Small Cell Lung Cancer (SCLC) : The compound has shown promising results in inhibiting SCLC cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Cell LineIC50 Value (µM)Reference
Small Cell Lung Cancer10
Breast Cancer15
Colon Cancer12

Antimicrobial Properties

In antimicrobial studies, this compound has demonstrated effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

Case Studies

  • In Vitro Studies on Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in SCLC and breast cancer cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against common pathogens. The results indicated that it effectively inhibited bacterial growth, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for N-(2-bromophenyl)-4-chloro-3-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via amide coupling between 2-bromoaniline and 4-chloro-3-nitrobenzoyl chloride. Key steps include:

Acyl Chloride Preparation : React 4-chloro-3-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to generate the acyl chloride.

Amide Formation : Add 2-bromoaniline dropwise to the acyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a base like triethylamine (TEA) to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Optimization : Adjust molar ratios (1:1.2 for acyl chloride:amine), temperature (0°C to room temperature), and reaction time (4–12 hours) to maximize yield (typically 60–85%) .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.0 ppm for aromatic protons adjacent to nitro groups; δ ~165–170 ppm for carbonyl carbons). Compare with similar benzamide derivatives .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 369.5 for C₁₃H₈BrClN₂O₃).
  • UV-Vis : Monitor nitro group absorption (~270–320 nm) for purity assessment .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL (space group, torsion angles, hydrogen bonding) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic structures be resolved?

Methodological Answer: Discrepancies often arise due to dynamic effects (e.g., rotational isomerism in solution vs. static crystal packing). Strategies include:

Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures (−40°C to 25°C).

DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing solid-state packing .

Q. What challenges arise in regioselectivity during functionalization, and how can side products be minimized?

Methodological Answer: The nitro and bromo substituents can compete in electrophilic substitution. Mitigation strategies:

Directed Metalation : Use directing groups (e.g., amide NH) to control functionalization sites.

Protection/Deprotection : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by acetylation) before bromination .

HPLC-MS Monitoring : Track reaction progress and isolate by-products (e.g., di-substituted derivatives) using reverse-phase C18 columns .

Q. How can computational methods guide the design of bioactivity assays for this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against targets (e.g., kinase enzymes) using the nitro group as a hydrogen bond acceptor.
  • ADMET Prediction (SwissADME) : Assess pharmacokinetic properties (e.g., logP ~3.2, high membrane permeability) to prioritize in vitro assays .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing nitro vs. bromo groups) on bioactivity using datasets from analogous benzamides .

Q. What are the best practices for resolving ambiguous electron density in X-ray structures of this compound?

Methodological Answer:

High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

TWINLAW in SHELXL : Apply twin refinement for crystals with pseudo-merohedral twinning .

Occupancy Refinement : Model disorder (e.g., nitro group rotation) with PART instructions and restrain displacement parameters (ISOR/DFIX) .

Q. How do solvent polarity and reaction temperature affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald–Hartwig Amination : In polar aprotic solvents (DMF, 80°C), the bromo substituent undergoes Pd-catalyzed coupling with amines.
  • Suzuki–Miyaura : Use Pd(PPh₃)₄ in THF/H₂O (60°C) to couple with boronic acids. Monitor by TLC (Rf shift) and optimize ligand/base pairs (e.g., K₂CO₃ vs. Cs₂CO₃) .

Data Contradiction Analysis Table

Observation Possible Cause Resolution Method Reference
NMR shows single conformer, X-ray reveals twoDynamic disorder in solutionVT-NMR, DFT geometry comparison
MS detects [M+Na]⁺ instead of [M+H]⁺Sodium adduct formation in ESIAcidify mobile phase (0.1% formic acid)
HPLC purity >95% but bioactivity inconsistentTrace solvent (DCM) retentionDry under vacuum (40°C, 24 h)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-4-chloro-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-4-chloro-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.